molecular formula C14H19N5O2 B043722 Etazolate CAS No. 51022-77-6

Etazolate

Cat. No. B043722
CAS RN: 51022-77-6
M. Wt: 289.33 g/mol
InChI Key: OPQRBXUBWHDHPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of etazolate involves complex chemical reactions, with studies detailing processes such as hydrolysis, cyclization, and subsequent reactions under specific conditions. For instance, etazolate hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions, followed by cyclization to form major and minor products through independent pathways. This synthesis process is critical for understanding the stability and reactivity of etazolate compounds under various conditions (Puar, Funke, & Cohen, 1978).

Molecular Structure Analysis

The molecular structure of etazolate plays a significant role in its chemical behavior and interactions. Research utilizing spectroscopic methods and X-ray crystallography has provided insights into the eta2-pyrazolate complexes, indicating the importance of the molecular structure in understanding etazolate's stability and reactivity (Mosch-Zanetti et al., 2005).

Chemical Reactions and Properties

Etazolate's chemical reactions and properties are influenced by its structure. It demonstrates significant reactivity under various conditions, leading to the formation of different products. For example, the interaction with palladium derivatives highlights etazolate's reactivity and its potential in forming coordination polymers with unique structures and properties (Gómez-de la Torre et al., 2000).

Physical Properties Analysis

The physical properties of etazolate, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties are determined by its molecular structure and influence its application in various fields. Studies focusing on the synthesis and crystal structure of etazolate derivatives contribute to our understanding of its physical characteristics (Eigenbrot & Raymond, 1981).

Chemical Properties Analysis

The chemical properties of etazolate, including its reactivity with different substances and its stability under various conditions, are crucial for its application in scientific research. The interaction of etazolate with different metal ions and its role in forming complex structures with unique chemical behaviors exemplify its versatile chemical properties (Carlucci, Ciani, & Proserpio, 1999).

Scientific Research Applications

  • Neuropharmacology : Etazolate enhances GABA-mediated inhibition and benzodiazepine binding in cultured cortical neurons, indicating its role in neuropharmacological processes (Barnes, White, & Dichter, 1983).

  • Enzyme Inhibition : It acts as an inhibitor of cyclic nucleotide 3',5'-monophosphate phosphodiesterase, influencing cyclic AMP metabolism (Puar, Funke, & Cohen, 1978).

  • Neuroprotection : Etazolate protects rat cortical neurons against amyloid-beta-induced toxicity by stimulating soluble amyloid precursor protein alpha production, showing potential in Alzheimer's disease research (Marcade et al., 2008).

  • Psychopharmacology : It has been shown to facilitate recovery from weight loss and prevent depressive-like behavior in mice, suggesting applications in mood disorder treatment (Guo et al., 2014).

  • Stress and Neurobiology : Etazolate treatment prevents oxidative stress and modulates brain-derived neurotrophic factor (BDNF) in the hippocampus, relevant for post-traumatic stress disorder (PTSD) research (Alzoubi, Subeh, & Khabour, 2019).

  • Neuroregeneration : It enhances remyelination in the central nervous system, suggesting potential in treating demyelinating diseases (Llufriu-Dabén et al., 2018).

  • Cognitive Enhancement : Etazolate improves performance in cognitive tasks in aged rats, indicating its utility in addressing age-related cognitive deficits (Drott et al., 2010).

  • Antidepressant Activity : The compound has shown antidepressant-like effects in various animal models, suggesting its potential use in depression therapy (Jindal, Mahesh, & Bhatt, 2014).

Mechanism of Action

Target of Action

Etazolate is a pyrazolopyridine derivative with unique pharmacological properties . It primarily targets the GABA A receptor , acting as a positive allosteric modulator at the barbiturate binding site . It also acts as an adenosine antagonist of the A1 and A2 subtypes , and as a phosphodiesterase inhibitor selective for the PDE4 isoform .

Mode of Action

Etazolate enhances the action of GABA, a major inhibitory neurotransmitter, by modulating the GABA A receptor . This modulation increases the inhibitory effects of GABA on neuronal excitability, which can lead to anxiolytic effects . As an adenosine antagonist, etazolate blocks the action of adenosine on its A1 and A2 receptors . Additionally, as a selective PDE4 inhibitor, etazolate prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP .

Biochemical Pathways

Etazolate’s action on the GABA A receptor and adenosine receptors influences the GABAergic and adenosinergic signaling pathways respectively . Its inhibition of PDE4 affects the cAMP-dependent pathway, leading to increased cAMP levels . This can result in the activation of protein kinase A (PKA), which plays a crucial role in the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

It is known that the drug is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of etazolate.

Result of Action

Etazolate’s modulation of the GABA A receptor, antagonism of adenosine receptors, and inhibition of PDE4 can lead to anxiolytic and antidepressant effects . It has been shown to produce neuroprotective effects in models of depression . It is currently in clinical trials for the treatment of Alzheimer’s disease .

Safety and Hazards

Etazolate should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . It is advised to use personal protective equipment and chemical impermeable gloves when handling Etazolate . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Etazolate has shown potential in the treatment of Alzheimer’s disease . It has been found to produce antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits, and histological abnormalities in the hippocampus region caused by olfactory bulbectomy . It also showed beneficial effects on depression-like behavior and learning, and memory impairment in a model of Parkinson’s disease .

properties

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQRBXUBWHDHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048434
Record name Etazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etazolate

CAS RN

51022-77-6
Record name Etazolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51022-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etazolate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAZOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does etazolate interact with the GABAA receptor complex?

A1: Etazolate binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to etazolate's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does etazolate's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both etazolate and barbiturates enhance GABAA receptor function, key differences exist. Etazolate exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses etazolate's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by etazolate. []

Q3: What is the role of etazolate in modulating cAMP signaling?

A3: Etazolate acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, etazolate increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to etazolate's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does etazolate impact amyloid precursor protein (APP) processing?

A4: Etazolate has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for etazolate in Alzheimer's disease. []

Q5: What is the molecular formula and weight of etazolate?

A5: The molecular formula of etazolate is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for etazolate?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of etazolate hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is etazolate in aqueous solutions?

A7: Etazolate hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of etazolate?

A8: While specific formulation strategies for etazolate are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

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